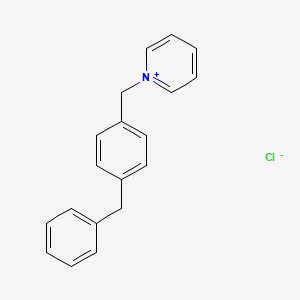![molecular formula C32H46O8S B14487868 Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French] CAS No. 63538-38-5](/img/structure/B14487868.png)
Sulfonyl-4,4' di(phenoxy-2 octanoate d'ethyle) [French]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is a complex organic compound characterized by the presence of sulfonyl and phenoxy groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) typically involves multiple steps, starting with the preparation of the phenoxy and sulfonyl intermediates. One common method involves the reaction of phenol with octanoic acid to form phenoxy octanoate, followed by sulfonylation using sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) undergoes various types of chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenoxy rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Sulfides and alcohols.
Substitution: Halogenated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and surfactants.
Mécanisme D'action
The mechanism of action of Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetic acid: Similar structure but lacks the sulfonyl group.
Sulfonylureas: Contain the sulfonyl group but have different functional groups attached.
Octanoic acid derivatives: Share the octanoate moiety but differ in other substituents.
Uniqueness
Sulfonyl-4,4’ di(phenoxy-2 octanoate d’ethyle) is unique due to the combination of sulfonyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63538-38-5 |
|---|---|
Formule moléculaire |
C32H46O8S |
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
ethyl 2-[4-[4-(1-ethoxy-1-oxooctan-2-yl)oxyphenyl]sulfonylphenoxy]octanoate |
InChI |
InChI=1S/C32H46O8S/c1-5-9-11-13-15-29(31(33)37-7-3)39-25-17-21-27(22-18-25)41(35,36)28-23-19-26(20-24-28)40-30(32(34)38-8-4)16-14-12-10-6-2/h17-24,29-30H,5-16H2,1-4H3 |
Clé InChI |
XXNGOXFNIMPQPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=O)OCC)OC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(CCCCCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






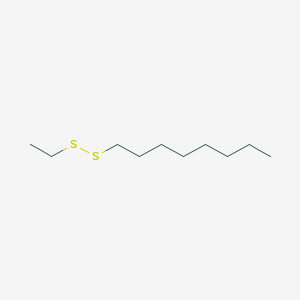
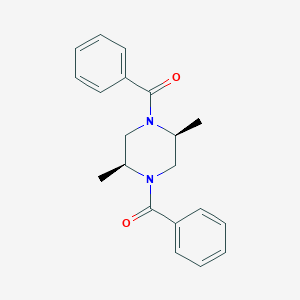
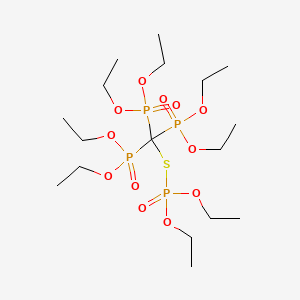
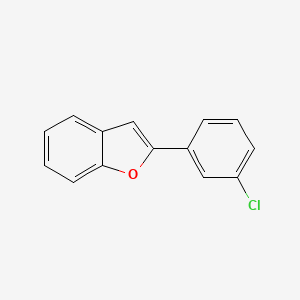
![O-[(2-Chlorophenyl)methyl] ethylcarbamothioate](/img/structure/B14487827.png)
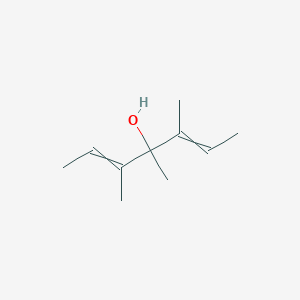
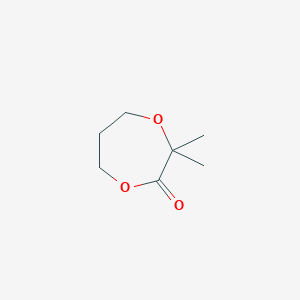

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
